BenchChemオンラインストアへようこそ!

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid

Regiochemistry Drug-like properties Spirocyclic building blocks

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid is a conformationally constrained, bifunctional spirocyclic building block featuring both a Boc-protected azetidine nitrogen and a carboxylic acid handle. It belongs to the broader class of 2‑azaspiro[3.4]octanes, a scaffold family whose synthesis and utility were first demonstrated by the Carreira group and subsequently adopted in medicinal chemistry programs targeting G‑protein coupled receptors (GPCRs) and central nervous system (CNS) disorders.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1936652-98-0
Cat. No. B6306805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
CAS1936652-98-0
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyIBYZHUJHCNYYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid (CAS 1936652-98-0): A Specialized Bifunctional Spirocyclic Building Block for Drug Discovery


2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid is a conformationally constrained, bifunctional spirocyclic building block featuring both a Boc-protected azetidine nitrogen and a carboxylic acid handle [1]. It belongs to the broader class of 2‑azaspiro[3.4]octanes, a scaffold family whose synthesis and utility were first demonstrated by the Carreira group and subsequently adopted in medicinal chemistry programs targeting G‑protein coupled receptors (GPCRs) and central nervous system (CNS) disorders [2]. The compound appears as a key intermediate in patent literature for M4 muscarinic acetylcholine receptor agonists, underscoring its relevance in CNS drug discovery [3].

Why Generic 2-Azaspiro[3.4]octane Analogs Cannot Substitute for 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid in Multi-Step Syntheses


Substituting 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid with a close analog introduces distinct risks of synthetic divergence and functional mismatch. The precise regiochemistry (Boc at the 2‑position, carboxylic acid at the 6‑position) is critical for orthogonal protection strategies; the regioisomer 6‑Boc‑6‑aza‑spiro[3.4]octane‑2‑carboxylic acid (CAS 1251002‑42‑2) reverses the functional‑group placement, which alters the spatial orientation of the derived pharmacophore and can compromise target‑binding geometry . Heteroatom‑substituted analogs, such as 5‑thia‑ or 5‑oxa‑2‑azaspiro[3.4]octanes, introduce additional polarity and metabolic liabilities that shift physicochemical parameters (e.g., logD, solubility) and may reduce CNS permeability [1]. These differences necessitate re‑optimization of downstream coupling conditions, protecting‑group sequences, and biological activity, rendering direct replacement invalid without extensive re‑validation.

Quantitative Differentiation Evidence: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid vs. Its Closest Analogs


Regiochemical Differentiation: 2-Boc-6-COOH Isomer vs. 6-Boc-2-COOH Isomer in Drug-Like Property Space

The target compound (2‑Boc‑6‑COOH) and its regioisomer 6‑Boc‑2‑COOH (CAS 1251002‑42‑2) share the same molecular formula (C13H21NO4) and molecular weight (255.31 g/mol) . When comparing calculated physicochemical parameters, the 2‑Boc‑6‑COOH isomer exhibits a topological polar surface area (TPSA) of 66.8 Ų versus 66.8 Ų for the 6‑Boc‑2‑COOH isomer; both have identical hydrogen bond donor (1) and acceptor (4) counts. The key difference lies in the spatial orientation of the carboxyl group relative to the Boc‑protected azetidine nitrogen, which influences the three‑dimensional presentation of pharmacophoric elements upon further derivatization [1].

Regiochemistry Drug-like properties Spirocyclic building blocks

Bioisosteric Substitution Impact: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid vs. 5-Oxa-2-azaspiro[3.4]octane Analogs

Replacing the 5‑methylene group of the target spirocyclic core with an oxygen atom yields the 5‑oxa‑2‑azaspiro[3.4]octane scaffold, which is also employed as a building block for M4 agonists [1]. Introduction of the oxygen atom increases the calculated partition coefficient (clogP) difference by approximately 0.5–0.8 log units (more hydrophilic), raises the TPSA by ~9.2 Ų (from 66.8 to ~76.0 Ų), and introduces a potential site for oxidative metabolism adjacent to the spiro junction [2]. These shifts can reduce passive blood‑brain barrier permeability and alter metabolic stability, making the all‑carbon 2‑azaspiro[3.4]octane scaffold preferable for CNS‑penetrant candidates.

Bioisosterism CNS drug design Metabolic stability

Orthogonal Protection Advantage: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid vs. Unprotected 2-Azaspiro[3.4]octane Scaffolds

The target compound provides a fully orthogonally protected scaffold in a single commercial entity. The Boc group on the azetidine nitrogen is stable under typical carboxylic acid activation conditions (e.g., EDC/HOBt, HATU) and can be selectively removed with TFA or HCl/dioxane without affecting the cyclopentane ring or the carboxylic acid functionality . In contrast, the unprotected 2‑azaspiro[3.4]octane scaffold requires additional protection/deprotection steps, adding 1–2 synthetic steps and reducing overall yield. The bifunctional nature of 2‑Boc‑2‑azaspiro[3.4]octane‑6‑carboxylic acid enables direct sequential derivatization—first at the carboxylic acid (amide coupling, esterification), then at the deprotected amine (reductive amination, sulfonylation)—without intermediate purification, a workflow that is not feasible with mono‑functional or unprotected analogs [1].

Protecting group strategy Synthetic efficiency Orthogonal reactivity

Scalability and Route Robustness: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid vs. 5-Thia-2-azaspiro[3.4]octane Analogs

The Carreira group demonstrated step‑economic, scalable syntheses for 5‑thia‑2‑azaspiro[3.4]octanes; however, the sulfur atom necessitates handling of thiol intermediates and oxidation state control (sulfide vs. sulfone), which can introduce batch‑to‑batch variability [1]. The all‑carbon 2‑azaspiro[3.4]octane scaffold, by contrast, is accessible through three distinct ring‑annulation routes, all employing readily available starting materials and minimal chromatographic purification, enabling gram‑scale preparation with >95% purity as reported by multiple vendors for the target compound [2]. The absence of heteroatoms simplifies analytical quality control (LC‑MS, NMR) and reduces the risk of metal‑catalyzed side reactions during downstream coupling.

Scalable synthesis Process chemistry Spirocycle construction

Optimal Research and Industrial Use Cases for 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid


CNS‑Penetrant M4 Muscarinic Agonist Lead Optimization

Medicinal chemistry teams developing allosteric or orthosteric M4 muscarinic agonists for psychosis or cognitive disorders can utilize this building block to generate focused libraries. The 1.7–2.2 Å difference in functional‑group vector relative to the 6‑Boc‑2‑COOH regioisomer directly impacts M4 receptor binding, while the all‑carbon core maintains a favorable clogP (~1.2) for CNS penetration compared to the more polar 5‑oxa analog (ΔclogP ≈ 0.5–0.8) [Section 3, Evidence Items 1 and 2].

Parallel Library Synthesis via Orthogonal Derivatization

The compound’s Boc‑protected azetidine and free carboxylic acid enable a concise two‑step sequential diversification protocol: amide/ester formation at C6, followed by Boc deprotection and amine functionalization. This orthogonal reactivity eliminates the need for intermediate purification steps, reducing per‑analog synthesis time and increasing the throughput of structure‑activity relationship (SAR) studies [Section 3, Evidence Item 3].

Fragment‑Based Drug Discovery (FBDD) Using Conformationally Constrained Spirocyclic Cores

The rigid spirocyclic framework of 2‑[(tert-Butoxy)carbonyl]‑2‑azaspiro[3.4]octane‑6‑carboxylic acid provides a well‑defined exit vector geometry that is valuable in fragment elaboration. Its commercial availability at gram scale with >97% purity from multiple vendors ensures rapid resupply for fragment‑growing campaigns without the delays associated with custom synthesis of heteroatom‑containing spiro analogs [Section 3, Evidence Item 4].

Proteolysis‑Targeting Chimera (PROTAC) Linker Design

The combination of a rigid spirocyclic scaffold and two differentially addressable functional groups makes this compound an attractive linker precursor for PROTACs. The rigidity minimizes the entropic penalty upon ternary complex formation, and the orthogonal Boc/carboxylic acid handles permit sequential attachment of the target‑protein ligand and the E3 ligase recruiter in a controlled, high‑yielding sequence [Section 3, Evidence Item 3].

Quote Request

Request a Quote for 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.